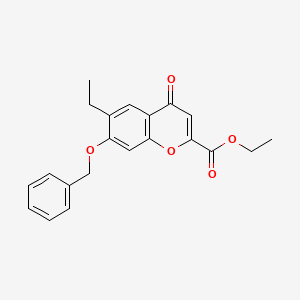
1-Octadecanoylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanoylazepan-2-one is a chemical compound with the molecular formula C24H47NO2 It is a member of the azepanone family, characterized by a seven-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octadecanoylazepan-2-one can be synthesized through a multi-step process involving the reaction of octadecanoic acid with azepan-2-one. The reaction typically requires a catalyst and specific conditions to ensure the formation of the desired product. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the acylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Octadecanoylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the lactam ring to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
1-Octadecanoylazepan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-octadecanoylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Octadecanoylazepan-2-one: Characterized by its unique seven-membered lactam ring and long alkyl chain.
1-Octadecanoylpiperidine-2-one: Similar structure but with a six-membered ring.
1-Octadecanoylmorpholine-2-one: Contains a morpholine ring instead of an azepanone ring.
Uniqueness
This compound is unique due to its specific ring structure and long alkyl chain, which confer distinct physical and chemical properties. These features make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
5515-06-0 |
|---|---|
Molecular Formula |
C24H45NO2 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
1-octadecanoylazepan-2-one |
InChI |
InChI=1S/C24H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(26)25-22-19-16-18-21-24(25)27/h2-22H2,1H3 |
InChI Key |
YFRYDYYOJIXYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


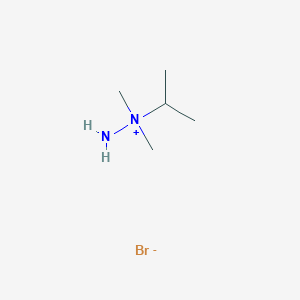
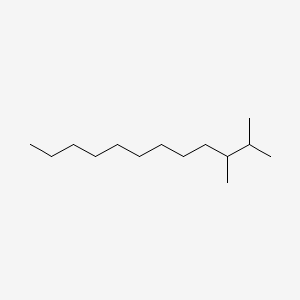
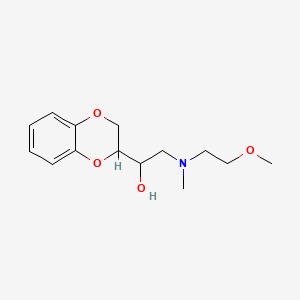

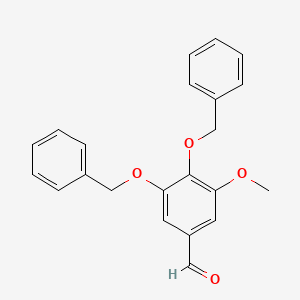
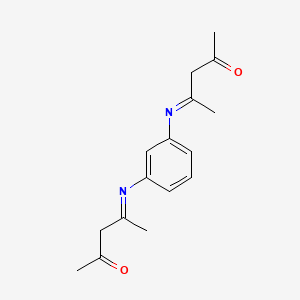
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
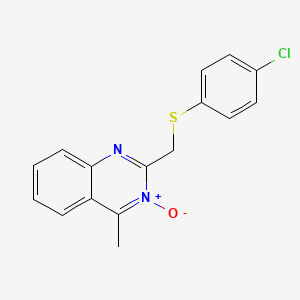
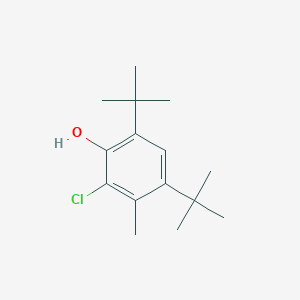


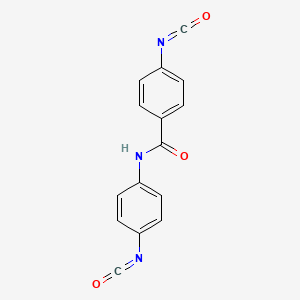
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
